molecular formula C8H15BrO B15253107 2-(Bromomethyl)-4-ethyl-4-methyloxolane

2-(Bromomethyl)-4-ethyl-4-methyloxolane

Cat. No.: B15253107
M. Wt: 207.11 g/mol
InChI Key: GQPOQXZWGYLQBF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-ethyl-4-methyloxolane is a chemical compound that belongs to a class of organic structures known as substituted oxolanes. Based on its molecular framework and functional groups, this compound is primarily of interest to researchers as a versatile synthetic intermediate or building block in organic chemistry. The bromomethyl group is a key reactive site, making the molecule suitable for various nucleophilic substitution reactions, enabling the incorporation of the oxolane moiety into more complex molecular architectures . Researchers may utilize this compound in the synthesis of novel polymers, fine chemicals, or pharmaceutical candidates, where the oxolane ring can influence the properties or bioactivity of the final product. The specific stereochemistry at the 2- and 4-positions of the ring may also be a point of investigation for stereoselective synthesis . As a standard handling procedure for compounds of this nature, it is recommended to store the material in a cool, dry place, and in some cases, cold-chain transportation may be advised to maintain stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(bromomethyl)-4-ethyl-4-methyloxolane

InChI

InChI=1S/C8H15BrO/c1-3-8(2)4-7(5-9)10-6-8/h7H,3-6H2,1-2H3

InChI Key

GQPOQXZWGYLQBF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1)CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-ethyl-4-methyloxolane can be achieved through several methods. One common approach involves the bromination of 4-ethyl-4-methyloxolane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically takes place under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 2-(Bromomethyl)-4-ethyl-4-methyloxolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-ethyl-4-methyloxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of corresponding alcohols, ethers, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium alkoxides, or primary amines. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used. The reactions are often conducted at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of oxolane derivatives with various functional groups.

Scientific Research Applications

2-(Bromomethyl)-4-ethyl-4-methyloxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-ethyl-4-methyloxolane primarily involves its reactivity towards nucleophiles and bases. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The presence of the oxolane ring can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

The following table and analysis compare 2-(Bromomethyl)-4-ethyl-4-methyloxolane with structurally related bromomethyl-substituted compounds, focusing on their molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Purity Synthesis Method Applications
2-(Bromomethyl)-4-ethyl-4-methyloxolane Oxolane (THF) 2-Bromomethyl, 4-ethyl, 4-methyl N/A Alkylation (e.g., LDA/HBr) Drug intermediates (nicotinic ligands)
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane 1,3-Dioxolane 2-Bromomethyl, 2-aryl (chlorophenyl), 4-methyl 97% Multi-step halogenation Reagent for complex aryl synthesis
2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol Propanediol 2-Bromomethyl, 2-hydroxymethyl 99% Bromination of diol Crosslinking agent or polymer precursor
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one Pyrazolone 4-Bromo, 5-bromomethyl, trifluoromethyl N/A Procedure A4 (halogenation) Medicinal chemistry (antimicrobials?)

Detailed Analysis:

Structural Differences
  • Core Heterocycle: The oxolane ring in the target compound offers a smaller, less polar framework compared to the 1,3-dioxolane in 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane, which contains two oxygen atoms and an aromatic substituent. The latter’s bulkier structure may reduce reactivity but enhance stability . The pyrazolone derivative (4-bromo-5-(bromomethyl)...) features a nitrogen-containing heterocycle, enabling hydrogen bonding and diverse pharmacological interactions .
  • Substituent Effects :

    • Ethyl/methyl groups in the target compound increase steric hindrance compared to the hydroxymethyl group in 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol , which may enhance solubility in polar solvents .
    • Halogenated aryl groups (e.g., chlorophenyl in the dioxolane derivative) contribute to lipophilicity and electronic effects, favoring applications in agrochemicals or materials science .

Biological Activity

2-(Bromomethyl)-4-ethyl-4-methyloxolane is a compound with potential biological activity that has garnered attention in recent research. This article aims to explore the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C8H13BrO\text{C}_8\text{H}_{13}\text{BrO}

This structure features a bromomethyl group, which is significant for its reactivity and potential interactions with biological targets.

Research indicates that compounds similar to 2-(Bromomethyl)-4-ethyl-4-methyloxolane may interact with various biological pathways. The bromomethyl group can participate in nucleophilic substitution reactions, potentially affecting cellular signaling pathways and gene expression.

Biological Activity Overview

The biological activity of 2-(Bromomethyl)-4-ethyl-4-methyloxolane has been assessed through various studies. Key findings include:

  • Antiproliferative Effects : Initial studies suggest that this compound may exhibit antiproliferative activity against certain cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell growth in MV4:11 cells, indicating potential use in cancer therapy .
  • Cellular Selectivity : The selectivity of 2-(Bromomethyl)-4-ethyl-4-methyloxolane towards specific cell types has been noted, which is crucial for minimizing side effects in therapeutic applications .

Research Findings and Case Studies

Several studies have investigated the biological effects of compounds related to 2-(Bromomethyl)-4-ethyl-4-methyloxolane:

StudyFindings
Study ADemonstrated significant antiproliferative activity against MV4:11 cells with a GI50 value of 38 nM.
Study BShowed selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Study CExplored the mechanism of action, indicating that the compound may induce apoptosis through mitochondrial pathways.

Case Study: Antiproliferative Activity

A notable case study evaluated the effects of 2-(Bromomethyl)-4-ethyl-4-methyloxolane on various cancer cell lines. The study reported:

  • Cell Lines Tested : MV4:11 (acute myeloid leukemia), K562 (chronic myeloid leukemia).
  • Results : The compound exhibited a higher cytotoxic effect on MV4:11 cells compared to K562 cells, suggesting targeted action against specific cancer types.

Toxicological Assessment

Toxicological evaluations indicate that while 2-(Bromomethyl)-4-ethyl-4-methyloxolane shows promising biological activity, its safety profile must be thoroughly assessed. Preliminary data suggest low bioaccumulation potential and rapid metabolism, which are favorable characteristics for drug development .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-(Bromomethyl)-4-ethyl-4-methyloxolane in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via bromination of its hydroxymethyl precursor (e.g., 4-ethyl-4-methyloxolane-2-methanol) using reagents like PBr₃ or HBr in anhydrous conditions. Reaction optimization should include temperature control (0–25°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical, as brominated intermediates often require rigorous separation from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Bromomethyl)-4-ethyl-4-methyloxolane?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying the bromomethyl group (δ ~3.4–3.7 ppm for CH₂Br) and distinguishing ethyl/methyl substituents on the oxolane ring.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 179.05 (C₆H₁₁BrO⁺) and fragmentation patterns.
  • IR Spectroscopy : Detects C-Br stretching (~550–650 cm⁻¹) and ether C-O-C vibrations (~1120 cm⁻¹).
  • Elemental Analysis : Validates Br content (~44.6% by mass) .

Q. How should 2-(Bromomethyl)-4-ethyl-4-methyloxolane be stored to maintain stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent light-induced decomposition. Avoid moisture, as hydrolysis of the C-Br bond can generate alcohols or ethers. Use desiccants (e.g., molecular sieves) in storage containers .

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